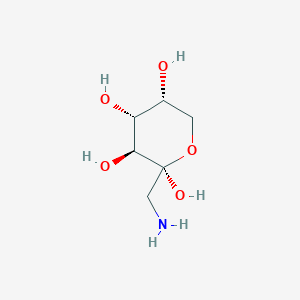
Wyx8U7N5KC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-deoxy-alpha-D-fructopyranose, also known by its identifier Wyx8U7N5KC, is a compound with the molecular formula C6H13NO5 It is a derivative of fructose where one hydroxyl group is replaced by an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-1-deoxy-alpha-D-fructopyranose can be synthesized through the Amadori rearrangement, which involves the reaction of an amino acid with a reducing sugar. The reaction typically requires mild acidic conditions and moderate temperatures to facilitate the rearrangement.
Industrial Production Methods
In industrial settings, the production of 1-amino-1-deoxy-alpha-D-fructopyranose often involves the use of enzymatic processes to ensure high yield and purity. Enzymes such as transaminases can be employed to catalyze the conversion of fructose derivatives to the desired amino sugar.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-1-deoxy-alpha-D-fructopyranose undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert it back to its parent sugar, fructose.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products
Oxidation: Keto derivatives of the compound.
Reduction: Fructose and its derivatives.
Substitution: Various acylated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-deoxy-alpha-D-fructopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in glycation processes and its impact on protein function.
Medicine: Research is ongoing into its potential as a biomarker for diabetes and other metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-amino-1-deoxy-alpha-D-fructopyranose involves its interaction with various biological molecules. It can form Schiff bases with proteins, leading to the formation of advanced glycation end-products (AGEs). These interactions can affect protein function and are implicated in the pathogenesis of several diseases, including diabetes and aging-related disorders.
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-deoxy-alpha-D-fructopyranoe can be compared with other similar compounds such as:
N-(1-Deoxy-d-fructos-1-yl)-histidine: Another Amadori compound with similar glycation properties.
1-Amino-1-deoxy-D-fructose:
The uniqueness of 1-amino-1-deoxy-alpha-D-fructopyranose lies in its specific stereochemistry and its ability to form stable Schiff bases, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
106294-93-3 |
|---|---|
Molekularformel |
C6H13NO5 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2-(aminomethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H13NO5/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6+/m1/s1 |
InChI-Schlüssel |
IXZISFNWUWKBOM-ZXXMMSQZSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CN)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CN)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


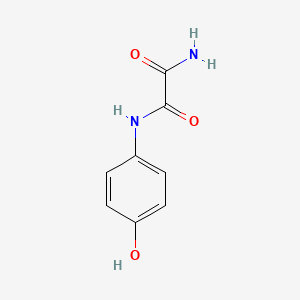


![N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide](/img/structure/B12700734.png)

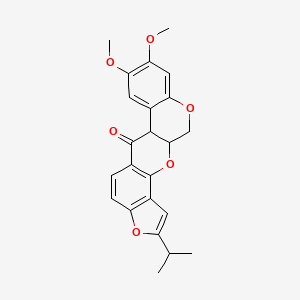



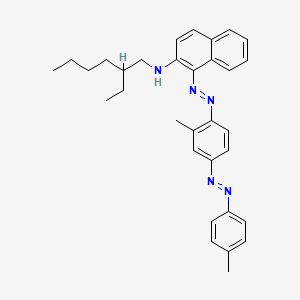
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
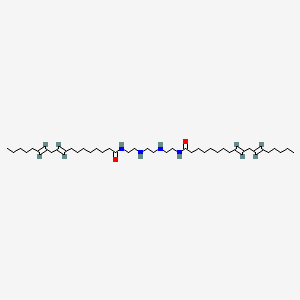
![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
